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Compound of Interest

Compound Name: 2-Methylazetidine

Cat. No.: B154968 Get Quote

For researchers, medicinal chemists, and drug development professionals, the azetidine

scaffold represents a compelling starting point for the design of novel therapeutics. This four-

membered nitrogen-containing heterocycle, particularly when substituted at the 2-position with

a methyl group, offers a unique combination of structural rigidity and three-dimensional

character. This guide provides an in-depth comparison of 2-methylazetidine derivatives,

exploring how subtle structural modifications influence their biological activity across different

therapeutic targets. We will delve into the structure-activity relationships (SAR) of these

compounds as modulators of nicotinic acetylcholine receptors (nAChRs), muscarinic

acetylcholine receptors (mAChRs), and as novel antibacterial agents against Mycobacterium

tuberculosis.

The 2-Methylazetidine Scaffold: A Privileged Motif
The 2-methylazetidine core imparts specific conformational constraints that can enhance

binding affinity and selectivity for biological targets. The strained four-membered ring limits the

rotational freedom of substituents, presenting them in well-defined spatial orientations. The

methyl group at the 2-position introduces a chiral center, allowing for stereospecific interactions

with target proteins, a critical aspect in modern drug design. Furthermore, the azetidine

nitrogen serves as a key interaction point, often acting as a hydrogen bond acceptor or a point

for further derivatization to modulate physicochemical properties and target engagement.
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2-Methylazetidine derivatives have emerged as potent and selective modulators of nAChRs,

particularly the α4β2 subtype, which is a key target for conditions like nicotine addiction and

neurodegenerative diseases. A prime example is Sazetidine-A, a high-affinity α4β2 nAChR

partial agonist.[1][2] The SAR of this class of compounds reveals several key principles:

The (S)-enantiomer is generally more active: The stereochemistry at the 2-position of the

azetidine ring is crucial for high-affinity binding. For many derivatives, the (S)-enantiomer

exhibits significantly higher potency compared to the (R)-enantiomer.[3]

The N-substituent is critical for affinity and selectivity: The nature of the substituent on the

azetidine nitrogen dictates the interaction with the receptor. While an unsubstituted nitrogen

can be active, derivatization is a key strategy for optimizing activity.

A linker and an aromatic/heteroaromatic tail are essential: A key structural feature for high-

affinity α4β2 nAChR ligands is a linker, often an ether or an alkyne, connecting the 2-
methylazetidine moiety to a pyridine or other aromatic system. The length and nature of this

linker, as well as the electronics of the aromatic tail, significantly impact binding affinity. For

instance, replacing the ethynyl group in Sazetidine-A with a triazole bioisostere can maintain

high affinity for the α4β2 subtype.[3]
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Compound
R Group (on
Azetidine-N)

Key Structural
Features

Ki (nM) for
α4β2 nAChR

Reference

Sazetidine-A H

(S)-2-

(methoxymethyl)

azetidine linked

to a pyridinyl-

ethynyl moiety

~0.5 [1]

Analog 11 H

Ethynyl group of

Sazetidine-A

replaced with a

triazole

1.3 [3]

Pyrrolidine

Analog
H

Azetidine ring

expanded to

pyrrolidine

Reduced affinity

at all nAChR

subtypes

[1]

Piperidine

Analog
H

Azetidine ring

expanded to

piperidine

>150-fold drop in

affinity at β2*-

nAChRs

[4]

N-methyl Analog CH₃

N-methylation of

a pyrrolidine

analog

Increased

binding at α4β2-

nAChRs relative

to the N-H

analog

[4]

N-ethyl Analog CH₂CH₃

N-ethylation of a

pyrrolidine

analog

Markedly

reduced binding

affinity

[4]

Muscarinic Acetylcholine Receptor (mAChR) Ligands
The 2-methylazetidine scaffold has also been incorporated into ligands targeting muscarinic

acetylcholine receptors, which are implicated in cognitive function and various peripheral

processes. The SAR for these derivatives highlights the importance of the substitution pattern

on the azetidine ring and the nature of the appended side chains.
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N-Substituent Dictates Agonist/Antagonist Activity: The choice of the N-substituent on the

azetidine ring is a primary determinant of whether the compound acts as a muscarinic

agonist or antagonist.

Side Chain Structure Influences Subtype Selectivity: The five muscarinic receptor subtypes

(M1-M5) have highly conserved orthosteric binding sites, making the development of

subtype-selective ligands challenging.[5] The structure and length of side chains attached to

the 2-methylazetidine core are critical for achieving selectivity. For instance, in a series of

M1 antagonists, the length of an aliphatic chain was found to be crucial for activity.[5]

SAR Insights for Muscarinic Receptor Ligands:

While a comprehensive quantitative SAR table is not readily available in the public domain for a

homologous series of 2-methylazetidine muscarinic ligands, the literature suggests that

exploration of various N- and C-substituents on the azetidine ring is a fruitful strategy for

modulating potency and selectivity. The general principle is that the constrained azetidine ring

serves as a scaffold to orient key pharmacophoric elements, such as a cationic amine and a

hydrogen bond acceptor, in a manner that mimics acetylcholine.

Antitubercular Agents
Recent studies have identified 1,2,4-substituted azetidines as potent bactericidal agents

against Mycobacterium tuberculosis, including multidrug-resistant strains.[6][7] The SAR of

these compounds points to a distinct set of structural requirements for potent antitubercular

activity.

Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing

groups (e.g., -Br, -Cl, -CF₃, -OCF₃) at the para and meta positions of the pendant aryl rings

on the azetidine scaffold leads to a significant increase in activity against M. bovis BCG.[6]

Substitution on the N-Benzyl Group is Important: The presence of a bromo substituent or a

trifluoromethyl ether at the ortho position of the azetidine N-benzyl group is often found in the

most active compounds.[6]

Mode of Action: These azetidine derivatives appear to inhibit the biosynthesis of mycolic

acids, a crucial component of the mycobacterial cell wall.[6]
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SAR Summary Table: 2-Methylazetidine Derivatives as Antitubercular Agents

Compound ID
R¹ Substituent
(on pendant
aryl rings)

R² Substituent
(on N-benzyl
group)

MIC (μM)
against M.
tuberculosis
H37Ra

Reference

BGAz-001 H H > 25 [6]

BGAz-002 p-Br o-Br 4.5 [6]

BGAz-003 p-Cl o-Br 9.2 [6]

BGAz-004 p-CF₃ o-Br 6.8 [6]

BGAz-006 p-OCF₃ o-Br ~4 [6]

Experimental Protocols
General Synthesis of N-Substituted 2-Methylazetidine
Derivatives
The following protocol describes a general method for the N-alkylation of 2-methylazetidine, a

common step in the synthesis of many biologically active derivatives.

Protocol 1: Direct N-Alkylation of 2-Methylazetidine

Materials: 2-Methylazetidine, alkyl halide (e.g., benzyl bromide), potassium carbonate

(K₂CO₃), acetonitrile (CH₃CN).

Procedure: a. To a solution of 2-methylazetidine (1.0 eq) in acetonitrile, add potassium

carbonate (2.0 eq). b. Add the desired alkyl halide (1.1 eq) dropwise to the stirring

suspension at room temperature. c. Stir the reaction mixture at room temperature for 12-24

hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion,

filter the reaction mixture to remove the inorganic salts. e. Concentrate the filtrate under

reduced pressure. f. Purify the crude product by column chromatography on silica gel using

an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated

2-methylazetidine.
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Causality Behind Experimental Choices:

Potassium carbonate is used as a mild base to neutralize the hydrohalic acid formed during

the reaction, driving the equilibrium towards the product.

Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the

Sₙ2 reaction.

Column chromatography is a standard purification technique to isolate the desired product

from any unreacted starting materials or byproducts.

Biological Assay Protocol: Dopamine Release from
PC12 Cells
This protocol describes a luminescence-based assay to measure dopamine release from PC12

cells, a common method to assess the functional activity of nAChR agonists.[3][8][9][10][11]

Protocol 2: Luminescence-Based Dopamine Release Assay

Cell Culture: Culture PC12 cells in appropriate media (e.g., RPMI-1640) supplemented with

fetal bovine serum, horse serum, and penicillin-streptomycin. For differentiation, treat cells

with Nerve Growth Factor (NGF).

Assay Preparation: a. Seed PC12 cells in a 96-well plate and allow them to adhere and

differentiate for 48-72 hours. b. Prepare a reaction buffer (e.g., Krebs-Ringer-HEPES)

containing luminol, horseradish peroxidase, and a monoamine oxidase (e.g., tyramine

oxidase). c. Prepare solutions of the test compounds (2-methylazetidine derivatives) at

various concentrations.

Assay Procedure: a. Wash the cells with the reaction buffer. b. Add the test compound

solutions to the wells. c. Incubate for a defined period (e.g., 10-30 minutes) at 37°C. d.

Measure the chemiluminescence using a plate reader. The signal is proportional to the

amount of dopamine released.

Data Analysis: a. Subtract the background luminescence from all readings. b. Plot the

luminescence intensity against the compound concentration to generate a dose-response
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curve. c. Calculate the EC₅₀ value, which represents the concentration of the compound that

elicits 50% of the maximal response.

Self-Validating System:

Include a positive control (e.g., nicotine) to ensure the assay is performing as expected.

Include a negative control (vehicle) to establish the baseline dopamine release.

The use of a known nAChR antagonist (e.g., mecamylamine) can confirm that the observed

dopamine release is mediated by nAChRs.

Visualizing Key Relationships
Diagram 1: General SAR Workflow for 2-Methylazetidine Derivatives

Synthesis Biological Screening SAR Analysis
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Caption: A typical workflow for SAR studies of 2-methylazetidine derivatives.

Diagram 2: Key Pharmacophoric Elements for α4β2 nAChR Ligands
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Caption: Key pharmacophoric features for high-affinity α4β2 nAChR ligands.

Conclusion
The 2-methylazetidine scaffold is a versatile and valuable starting point for the development of

novel therapeutic agents. The structure-activity relationships discussed in this guide

demonstrate that subtle modifications to this core structure can lead to profound changes in

biological activity and selectivity. For researchers in drug discovery, a deep understanding of

these SAR trends is crucial for the rational design of new and improved 2-methylazetidine
derivatives with tailored pharmacological profiles. The provided experimental protocols offer a

practical foundation for the synthesis and evaluation of these promising compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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